

Spontaneous Oxidation of Polyunsaturated Fatty Acid Esters: A Technical Guide

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Compound of Interest

Compound Name: *Linolenyl linoleate*

Cat. No.: *B15550986*

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Audience: Researchers, scientists, and drug development professionals.

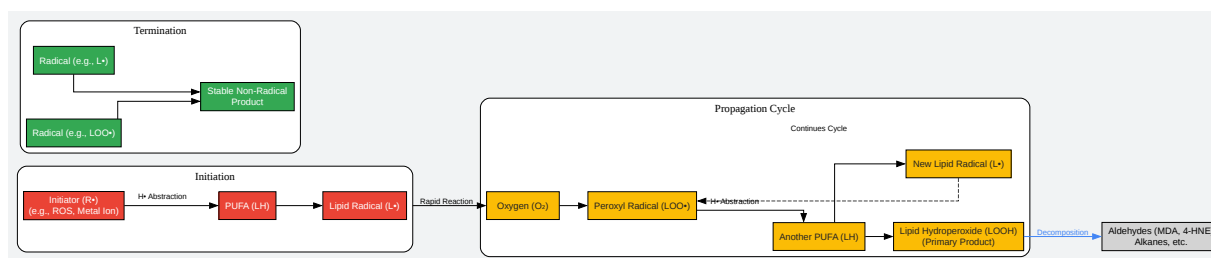
This guide provides an in-depth examination of the spontaneous oxidation of polyunsaturated fatty acid (PUFA) esters, a fundamental process with significant implications in drug development, cell biology, and food science. The process, also known as autoxidation or lipid peroxidation, involves a complex free-radical chain reaction that degrades PUFAs, leading to the formation of a wide array of reactive products. These products can compromise the stability of lipid-based drug formulations, and in biological systems, they can act as potent signaling molecules that modulate cellular pathways related to inflammation, cell death, and oxidative stress.

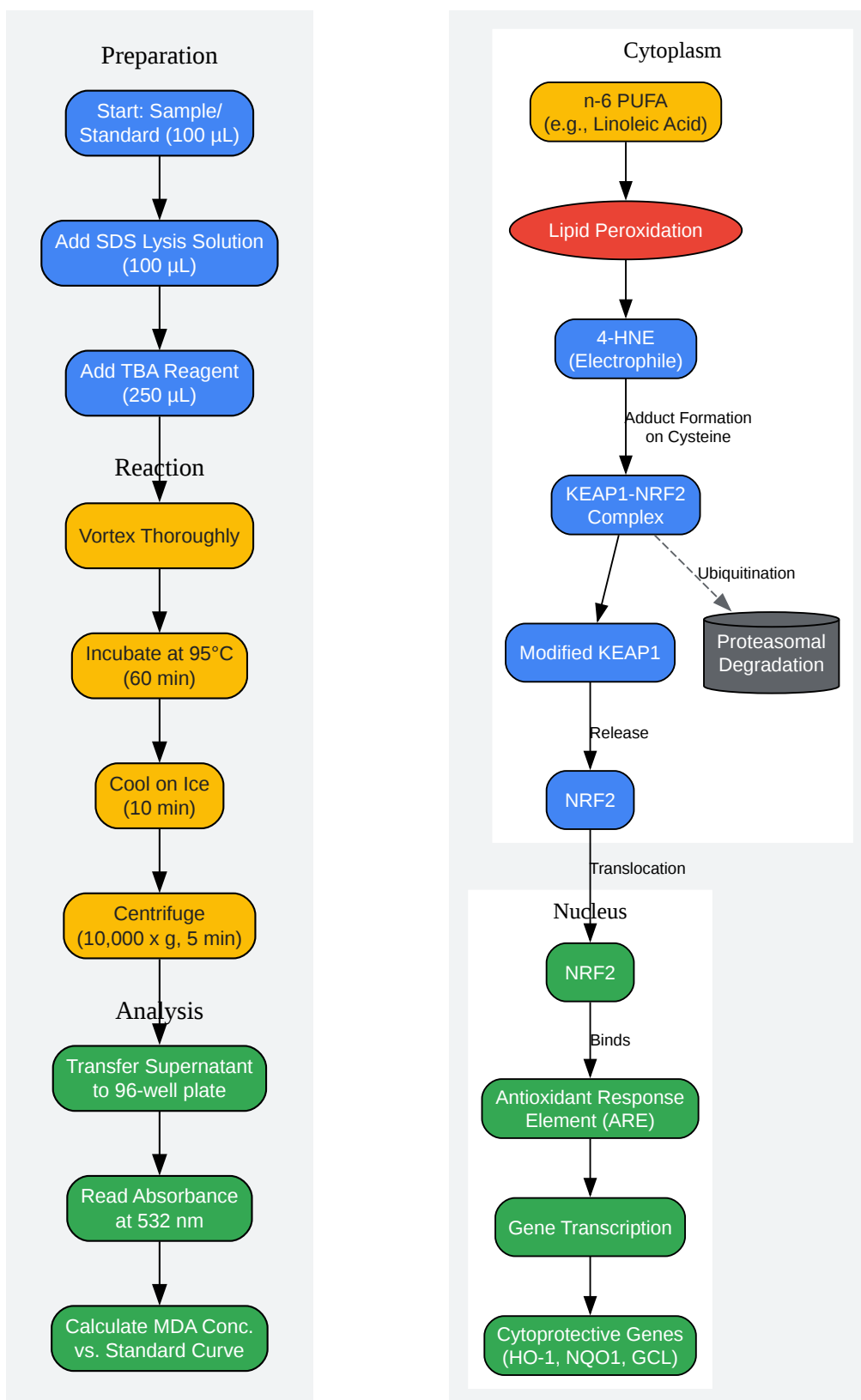
Core Mechanism: The Autoxidation Chain Reaction

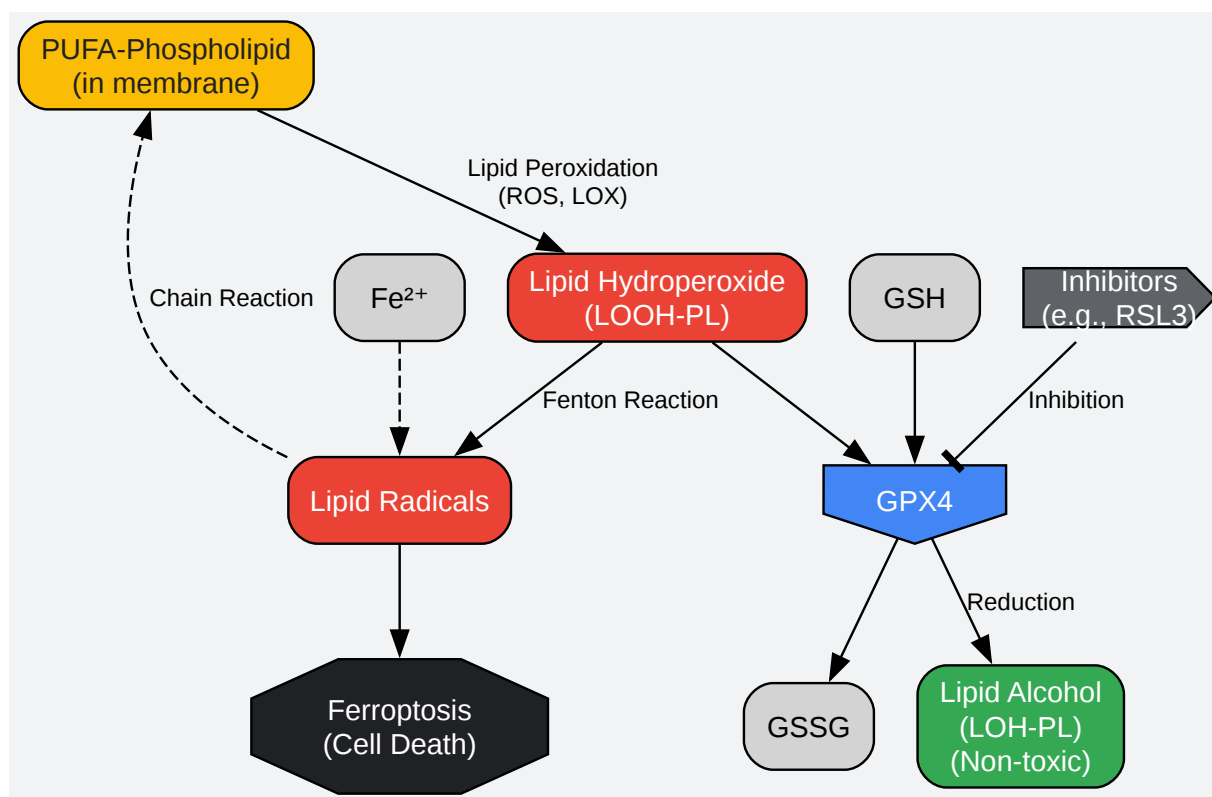
Spontaneous oxidation of PUFAs is a non-enzymatic process that proceeds via a free-radical chain reaction, classically divided into three distinct stages: initiation, propagation, and termination.^{[1][2]} PUFAs are particularly susceptible due to the presence of bis-allylic hydrogens, which have a lower bond dissociation energy, making them vulnerable to abstraction.^[3]

- **Initiation:** This first step involves the formation of a lipid radical ($L\cdot$). An initiator, such as a reactive oxygen species (ROS) or a pro-oxidant metal, abstracts a labile hydrogen atom from a bis-allylic carbon on the PUFA backbone.^{[1][4]} This initial event is often the rate-limiting step.

- Propagation: The lipid radical ($L\cdot$) is unstable and reacts rapidly with molecular oxygen (O_2) to form a lipid peroxy radical ($LOO\cdot$).^[4] This peroxy radical can then abstract a hydrogen atom from a neighboring PUFA molecule, creating a lipid hydroperoxide ($LOOH$) and a new lipid radical ($L\cdot$).^{[4][5]} This new radical can then continue the cycle, creating a cascading chain reaction that amplifies the oxidative damage.
- Termination: The chain reaction ceases when two radical species react with each other to form stable, non-radical products.^[4] This can occur through the combination of two lipid radicals ($L\cdot + L\cdot$), two peroxy radicals ($LOO\cdot + LOO\cdot$), or a lipid radical and a peroxy radical ($L\cdot + LOO\cdot$). Antioxidants, such as α -tocopherol (Vitamin E), can also terminate the chain by donating a hydrogen atom to a peroxy radical, forming a stable antioxidant radical.^[4]







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